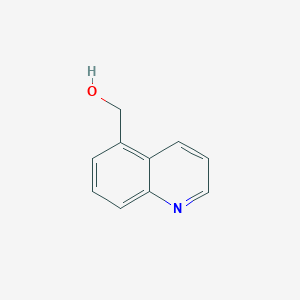

Quinolin-5-ylmethanol

Description

Significance of Quinoline (B57606) Scaffolds in Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and chemical sciences. nih.govchem960.com This designation stems from the ability of the quinoline nucleus to serve as a versatile framework for the design of compounds with a wide spectrum of biological activities. nih.govgoogle.com Its structural features allow for the synthesis of novel bioactive compounds, and its derivatives have been extensively investigated for their therapeutic potential. researchgate.net

The broad pharmacological profile of quinoline-based compounds includes anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The adaptability of the quinoline ring allows for modifications that can enhance pharmacological properties such as solubility, bioavailability, and target selectivity. researchgate.net This has led to a sustained interest in quinoline as a core structure in drug discovery, with numerous quinoline-containing compounds advancing into preclinical and clinical studies. nih.govresearchgate.net The ongoing research into functionalized quinoline motifs continues to open new avenues for the development of novel therapeutic agents.

Position and Role of Quinolin-5-ylmethanol as a Key Intermediate

This compound is an aromatic alcohol featuring a hydroxymethyl group (-CH₂OH) attached to the C5 position of the quinoline ring. This specific substitution pattern makes it a valuable and strategically important chemical intermediate in synthetic organic chemistry. Its utility lies in the reactive nature of the primary alcohol group, which can be readily transformed into a variety of other functional groups, providing a gateway to more complex molecular architectures.

One of the most common applications of this compound in research is its conversion to 5-(chloromethyl)quinoline. This reaction is typically achieved using reagents like thionyl chloride and provides a more reactive electrophilic intermediate for subsequent substitution reactions. researchgate.netgoogle.com This chloro-derivative serves as a crucial building block for attaching the quinoline-5-yl-methyl moiety to other molecules. For instance, it has been used in the synthesis of complex bis-8-hydroxyquinoline substituted benzylamines investigated for their pro-apoptotic activity in cancer cells. researchgate.net The compound can also be prepared via the reduction of its corresponding aldehyde, Quinoline-5-carboxaldehyde. lookchem.com

Furthermore, this compound itself can serve as a substrate in various chemical transformations. Research has demonstrated its use in ammoxidation reactions, where it is selectively converted to the corresponding nitrile, a functional group present in numerous bioactive compounds. researchgate.net Its role as a foundational starting material is also highlighted in patents for novel therapeutic agents, such as in the synthesis of pyrimidinone derivatives with potential antimalarial activity. google.com

Physicochemical Properties of this compound

This interactive table summarizes key computed properties of this compound based on data from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 16178-42-0 | PubChem |

| Monoisotopic Mass | 159.068413911 Da | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Data sourced from PubChem CID 823080. nih.gov

Overview of Research Trajectories Involving this compound

Research involving this compound primarily follows trajectories aimed at the discovery and development of novel, biologically active compounds. The molecule's utility as a versatile intermediate places it at the starting point of multi-step syntheses targeting various therapeutic areas.

A significant research trajectory is in the field of oncology . This compound is used as a precursor to synthesize complex molecules designed to act as anticancer agents. For example, it is a documented starting material for creating derivatives that induce apoptosis (programmed cell death) in cancer cell lines, a key mechanism for many cancer therapies. researchgate.net

Another major area of investigation is in the development of anti-infective agents , particularly for malaria. Patents describe the use of this compound in the synthetic pathway for novel pyrimidinone derivatives that are tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. google.com

Beyond these specific therapeutic targets, this compound is employed in broader synthetic methodology research. It has been used as a model substrate to demonstrate the efficacy of new catalytic systems, such as those for the ammoxidation of benzylic alcohols to nitriles. researchgate.net This line of research is crucial for developing more efficient and selective chemical reactions that can be applied to the synthesis of a wide range of pharmaceuticals and other fine chemicals. These trajectories underscore the compound's role as a fundamental building block in the exploration of new chemical space for potential therapeutic applications.

Table of Derivatives and Research Applications

This table highlights key derivatives synthesized from this compound and their respective areas of academic and industrial research.

| Derivative Name | Synthetic Transformation From this compound | Area of Research | Reference |

| 5-(Chloromethyl)quinoline | Reaction with thionyl chloride (SOCl₂) | Intermediate for anticancer agents | researchgate.netgoogle.com |

| Pyrimidinone Derivatives | Multi-step synthesis involving this compound | Antimalarial agents | google.com |

| Quinoline-5-carbonitrile | Ammoxidation | Development of synthetic methodologies | researchgate.net |

| Bis-8-hydroxyquinoline substituted benzylamines | Used as a precursor for the 5-chloromethylquinoline intermediate | Anticancer agents (pro-apoptotic) | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMQVSVRVORAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356393 | |

| Record name | Quinolin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-42-0 | |

| Record name | Quinolin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of Quinolin 5 Ylmethanol

Reactions at the Hydroxyl Moiety of Quinolin-5-ylmethanol

The primary alcohol functional group in this compound is a key site for a variety of chemical transformations. Its reactivity is central to the derivatization of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Etherification and Esterification Reactions

The hydroxyl group of this compound readily undergoes etherification and esterification, common reactions for primary alcohols. These transformations are fundamental in modifying the compound's steric and electronic properties.

Etherification: Ether derivatives of this compound can be synthesized through methods such as the Williamson ether synthesis. This reaction typically involves the deprotonation of the alcohol with a strong base, like sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the corresponding ether. A similar strategy has been successfully employed in the synthesis of bisquinoline systems, where a halomethylquinoline derivative reacts with a hydroxyquinoline in a Williamson-type reaction. researchgate.net This demonstrates the feasibility of forming an ether linkage at the methylene (B1212753) bridge of a quinoline (B57606) system.

Esterification: Esters of this compound can be prepared through several established methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common approach. mdpi.compreprints.org Alternatively, for more rapid and often irreversible reactions, acylating agents such as acid chlorides or acid anhydrides can be used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. libretexts.orglibretexts.orgorganic-chemistry.org These reactions convert the hydroxyl group into an ester moiety, which can serve as a protecting group or modulate the biological activity of the parent molecule.

| Reaction | Reagents | General Conditions | Product |

|---|---|---|---|

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous aprotic solvent (e.g., THF, DMF) | 5-(Alkoxymethyl)quinoline |

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Excess alcohol or removal of water | Quinolin-5-ylmethyl ester |

| Esterification | Acid Chloride (R-COCl), Base (e.g., Pyridine) | Aprotic solvent (e.g., DCM, Chloroform) | Quinolin-5-ylmethyl ester |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde (quinoline-5-carboxaldehyde) or carboxylic acid (quinoline-5-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: The partial oxidation of this compound to quinoline-5-carboxaldehyde requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are highly effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Another selective reagent is activated manganese dioxide (MnO₂), which is particularly efficient for oxidizing benzylic and allylic alcohols. mychemblog.comyoutube.com These methods provide controlled access to the aldehyde, a versatile intermediate for further synthetic modifications such as imine formation or Wittig reactions.

Oxidation to Carboxylic Acids: Stronger oxidizing agents are employed for the complete oxidation of the primary alcohol to quinoline-5-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in basic or acidic solution, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent). These powerful oxidants ensure the full conversion of the hydroxymethyl group to the carboxyl group. nih.gov Quinoline-5-carboxylic acid itself is a valuable precursor for the synthesis of amides, esters, and other carboxylic acid derivatives. chemicalbook.com

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| Quinoline-5-carboxaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room temperature |

| Quinoline-5-carboxaldehyde | Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, Reflux |

| Quinoline-5-carboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous base, Heat |

| Quinoline-5-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room temperature |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

While the hydroxyl group is a poor leaving group, it can be converted into a more reactive species to facilitate nucleophilic substitution. A common strategy is the conversion of the alcohol to a halide, most frequently a chloride.

This transformation is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction produces 5-(chloromethyl)quinoline, a highly reactive intermediate where the chlorine atom can be readily displaced by a wide range of nucleophiles. This two-step sequence (activation and substitution) is a powerful method for introducing nitrogen, oxygen, sulfur, and carbon nucleophiles at the 5-methyl position of the quinoline ring. For instance, 5-(chloromethyl)-8-hydroxyquinoline has been used extensively in condensation reactions with various nucleophiles to synthesize novel ligands and biologically active molecules. researchgate.net

Reactivity of the Quinoline Core in this compound Systems

The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring. The reactivity of this core is characterized by a susceptibility to electrophilic attack on the electron-rich benzene ring and nucleophilic attack on the electron-deficient pyridine ring.

Electrophilic Aromatic Substitution Patterns (C-5 and C-8)

In the quinoline ring system, electrophilic aromatic substitution (EAS) preferentially occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Under acidic conditions, typically used for EAS reactions like nitration or halogenation, the nitrogen atom becomes protonated, further deactivating the pyridine ring.

Consequently, electrophiles attack the benzene ring, primarily at the C-5 and C-8 positions. stackexchange.com This regioselectivity is due to the formation of the most stable carbocation intermediates (Wheland intermediates), where the aromaticity of the pyridine ring is preserved. stackexchange.com In the case of this compound, the C-5 position is already substituted. The hydroxymethyl group is a weak ortho-, para-director. Therefore, electrophilic attack would be directed primarily to the C-8 position. Studies on the halogenation of 8-substituted quinolines have shown that the reaction proceeds with high regioselectivity at the C-5 position, highlighting the strong directing influence of these positions. rsc.orgsemanticscholar.org

| Reaction | Reagents | Typical Products for Unsubstituted Quinoline |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline stackexchange.com |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | 5-Haloquinoline rsc.org |

| Sulfonation | H₂SO₄ (fuming) | Quinoline-8-sulfonic acid and Quinoline-5-sulfonic acid |

Nucleophilic Aromatic Substitution on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) on the quinoline ring occurs on the electron-deficient pyridine ring. The presence of the electronegative nitrogen atom makes the carbons in this ring, particularly C-2 and C-4, susceptible to attack by nucleophiles. mdpi.comyoutube.com

The hydroxymethyl group at the C-5 position is on the separate benzene ring and does not significantly influence the electronic properties of the pyridine ring. Therefore, the general reactivity pattern for nucleophilic substitution is expected to be maintained in this compound systems. These reactions typically require a good leaving group, such as a halide, at the C-2 or C-4 position. For example, 4-chloroquinoline (B167314) derivatives readily react with various nucleophiles, leading to substitution at the C-4 position. mdpi.com The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom.

Addition Reactions to the Quinoline Nitrogen and Quaternization

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows it to readily participate in addition reactions, most notably with acids to form quinolinium salts. The nitrogen can also react with various electrophiles, particularly alkylating agents, in a process known as quaternization. This reaction, a specific type of N-alkylation often called the Menshutkin reaction, converts the tertiary amine functionality within the quinoline ring into a quaternary ammonium (B1175870) salt.

The quaternization of the quinoline nitrogen results in a positively charged quinolinium cation, which significantly alters the electronic properties of the molecule. This process is influenced by several factors, including the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom. While the hydroxymethyl group at the 5-position is not directly adjacent to the nitrogen, its electronic influence and potential for intramolecular interactions can affect the reaction rate. The reaction generally proceeds by the nucleophilic attack of the nitrogen atom on the electrophilic carbon of an alkyl halide or other alkylating agent, displacing the leaving group.

Commonly used solvents for quaternization reactions include acetonitrile, dimethylformamide (DMF), and acetone, as they are capable of stabilizing the resulting charged salt product. The choice of alkylating agent can vary widely, allowing for the introduction of diverse substituents onto the nitrogen atom.

| Alkylating Agent | Product Type | Typical Conditions |

|---|---|---|

| Methyl iodide (CH₃I) | N-Methylquinolinium salt | Room temperature or gentle heating in a polar aprotic solvent. |

| Ethyl bromide (CH₃CH₂Br) | N-Ethylquinolinium salt | Heating in a solvent like acetonitrile. |

| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzylquinolinium salt | Heating in a polar solvent. |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N-Methylquinolinium salt | Often used as a potent and efficient methylating agent. |

Oxidation and Reduction of the Quinoline Heterocycle

The quinoline heterocycle of this compound exhibits distinct reactivity towards oxidation and reduction, with the outcome depending significantly on the reagents and conditions employed.

Oxidation: The quinoline ring system is generally resistant to oxidation due to the stability of its aromatic structure. The pyridine part of the ring is particularly electron-deficient and thus deactivated towards electrophilic attack by common oxidizing agents. However, under forcing conditions with strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid, the benzene ring (carbocyclic portion) can be oxidatively cleaved. This reaction typically leads to the formation of pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), signifying the breakdown of the benzene portion while the pyridine ring remains intact.

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method to achieve this, typically employing catalysts such as platinum, palladium, or nickel. Under these conditions, the pyridine ring is selectively reduced to yield 1,2,3,4-tetrahydrothis compound.

More advanced and regioselective reduction methods have also been developed. For instance, a method utilizing a photocatalyst and a silyl (B83357) radical precursor allows for the semireduction of quinolines. This approach is compatible with various functional groups, including the primary benzylic alcohol present in this compound. Such methods provide access to dihydroquinoline derivatives, which are valuable synthetic intermediates. The classic Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol proton source, can also be employed, typically reducing the benzene ring to afford 5,8-dihydroquinoline derivatives.

| Reaction Type | Reagent(s) | Major Product Scaffold |

|---|---|---|

| Oxidation | Alkaline KMnO₄ (harsh conditions) | Pyridine-2,3-dicarboxylic acid (via ring opening) |

| Reduction (Catalytic Hydrogenation) | H₂, Pd/C or PtO₂ | 1,2,3,4-Tetrahydroquinoline |

| Reduction (Hydrosilylation) | Hydrosilanes, Photocatalyst | Hydrosilylated dihydroquinoline |

| Reduction (Birch Reduction) | Na or Li, NH₃ (l), EtOH | 5,8-Dihydroquinoline |

Multicomponent Reactions for Quinoline-5-ylmethanol Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. While MCRs are powerful tools for the de novo synthesis of the quinoline core, using a pre-functionalized molecule like this compound as a starting component is less direct. However, the functional handle of this compound can be chemically modified to enable its participation in such reactions, thereby constructing more complex molecular architectures based on its scaffold.

A key strategy involves the oxidation of the primary alcohol in this compound to the corresponding aldehyde, Quinoline-5-carbaldehyde (B1306823). This aldehyde can then serve as a crucial building block in several well-established MCRs that are used to synthesize diverse heterocyclic systems or highly substituted structures.

For example, Quinoline-5-carbaldehyde can be employed as the aldehyde component in the Povarov reaction , reacting with an aniline (B41778) and an activated alkene to generate complex tetrahydroquinoline derivatives fused or substituted with the quinoline-5-yl moiety. Similarly, it could participate in a Doebner-von Miller type reaction , which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds that can be generated in situ from the aldehyde. This would lead to the formation of new, substituted quinoline rings attached to the original quinolin-5-yl scaffold.

| Multicomponent Reaction | Role of Quinoline-5-carbaldehyde | Other Reactants | Resulting Scaffold Type |

|---|---|---|---|

| Povarov Reaction | Aldehyde component | Aniline, Activated Alkene | Substituted tetrahydroquinolines |

| Doebner Reaction | Aldehyde component | Aniline, Pyruvic acid | Quinoline-4-carboxylic acids |

| Hantzsch Dihydropyridine Synthesis | Aldehyde component | β-Ketoester (2 equiv.), Ammonia source | Substituted dihydropyridines |

| Ugi Reaction | Aldehyde component | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamides |

Catalytic Transformations Involving this compound

Catalytic methods offer powerful and efficient pathways for the selective functionalization of this compound, targeting either the heterocyclic core or the hydroxymethyl substituent. These transformations are often mediated by transition metals, which can enable reactions that are otherwise difficult to achieve.

One of the most significant areas of catalytic transformation is C-H activation . nih.govnih.gov This strategy allows for the direct functionalization of the C-H bonds of the quinoline ring at positions that are not readily accessible through classical electrophilic substitution. nih.gov Transition metals such as palladium, rhodium, cobalt, and ruthenium are commonly employed to direct the formation of new carbon-carbon or carbon-heteroatom bonds at specific sites (e.g., C2, C4, or C8). nih.gov For this compound, C-H functionalization could be directed to various positions, depending on the catalyst and directing group strategy employed, enabling the introduction of aryl, alkyl, or other functional groups.

The hydroxymethyl group itself can be the site of catalytic transformation. Catalytic oxidation of the primary alcohol to Quinoline-5-carbaldehyde or the corresponding carboxylic acid can be achieved using a variety of catalysts, including those based on copper, ruthenium, or palladium, often with molecular oxygen or another mild oxidant. This transformation is fundamental for preparing derivatives for use in multicomponent reactions as described previously.

Furthermore, catalytic reduction of the quinoline ring, as mentioned in section 3.2.4, is a key catalytic transformation. Catalysts based on gold nanoparticles or other transition metals can facilitate the selective hydrogenation or transfer hydrogenation of the pyridine ring under mild conditions.

| Catalytic Transformation | Catalyst System (Examples) | Target Site | Typical Product |

|---|---|---|---|

| C-H Arylation/Alkylation | Pd(OAc)₂, Rh(III) complexes, Co(III) complexes | Quinoline Ring (e.g., C2, C4, C8) | Aryl/Alkyl-substituted quinolines |

| Dehydrogenative Oxidation | Cu-based, Ru-based catalysts, O₂ | Hydroxymethyl group | Quinoline-5-carbaldehyde |

| Catalytic Hydrogenation | Pd/C, PtO₂, Au/TiO₂ | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline |

| Acceptorless Dehydrogenative Coupling | Ni or Ru complexes | Hydroxymethyl group + another reactant | Coupled products (e.g., esters, amides) |

Advanced Spectroscopic and Structural Characterization of Quinolin 5 Ylmethanol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Quinolin-5-ylmethanol, ¹H, ¹³C, and two-dimensional NMR methods collectively provide an unambiguous assignment of all proton and carbon signals, confirming the compound's connectivity.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for each of the nine protons, with their chemical shifts and coupling patterns being characteristic of their specific electronic environment within the quinoline (B57606) ring system and the methanol (B129727) substituent. The aromatic region of the spectrum is particularly complex due to the fused ring system.

The protons on the pyridine (B92270) ring (H2, H3, H4) typically appear at lower field (higher ppm) compared to those on the benzene (B151609) ring (H6, H7, H8) due to the electron-withdrawing effect of the nitrogen atom. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) appear as a singlet, while the hydroxyl proton (-OH) signal can vary in position and may be broad, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H-2 | 8.8 - 8.9 | dd | J = 4.2, 1.7 |

| H-3 | 7.4 - 7.5 | dd | J = 8.3, 4.2 |

| H-4 | 8.6 - 8.7 | dd | J = 8.3, 1.7 |

| H-6 | 7.8 - 7.9 | d | J = 7.5 |

| H-7 | 7.6 - 7.7 | t | J = 7.9 |

| H-8 | 8.1 - 8.2 | d | J = 8.3 |

| -CH₂- | 4.9 - 5.0 | s | - |

Note: Predicted values are based on typical chemical shifts for quinoline derivatives. Actual experimental values may vary slightly.

The ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the aromatic system and the electronegativity of the nitrogen and oxygen atoms. Carbons in the heterocyclic ring (C2, C3, C4, C8a, C4a) show characteristic shifts, as do the carbons of the carbocyclic ring (C5, C6, C7, C8). oregonstate.edu The hydroxymethyl carbon (-CH₂OH) appears in the aliphatic region of the spectrum. Quaternary carbons, those without attached protons (C5, C4a, C8a), are typically weaker in intensity. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150.5 |

| C-3 | 121.2 |

| C-4 | 148.0 |

| C-4a | 129.5 |

| C-5 | 134.0 |

| C-6 | 129.0 |

| C-7 | 126.5 |

| C-8 | 128.8 |

| C-8a | 147.5 |

Note: Predicted values are based on typical chemical shifts for quinoline and alcohol functionalities. oregonstate.edu Experimental values can differ based on solvent and conditions.

To definitively assign the complex proton and carbon signals of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on the quinoline rings, such as H-2 with H-3, H-3 with H-4, and H-6 with H-7, and H-7 with H-8. researchgate.net This is crucial for distinguishing between the isomers and confirming the substitution pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by linking the previously identified proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, which are not visible in HSQC spectra. For instance, the methylene protons (-CH₂) would show a correlation to the C-5 carbon, confirming the attachment point of the methanol group.

Together, these 2D NMR techniques provide a complete and detailed map of the molecular structure of this compound. diva-portal.orgmdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. pg.edu.plhawaii.edu The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of sharp peaks in the 1620-1430 cm⁻¹ region. researchgate.net The C-O stretching vibration of the primary alcohol is expected to be found in the 1050-1000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂) | 2950 - 2850 | Medium |

| C=N Stretch | Quinoline Ring | ~1620 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-O Stretch | Primary Alcohol | 1050 - 1000 | Strong |

Note: These are typical frequency ranges. mdpi.com The exact positions can be influenced by the molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The quinoline ring system of this compound contains delocalized π-electrons, leading to characteristic absorption bands.

The UV-Vis spectrum of quinoline derivatives typically exhibits multiple absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions, which involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are generally more intense and occur at shorter wavelengths. The n→π* transition, involving the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital, is typically less intense and may be observed as a shoulder on the main absorption bands. researchgate.net The solvent can influence the position and intensity of these peaks. mdpi.comredalyc.org In comparison with parent quinoline, the hydroxymethyl substituent may cause a slight shift in the absorption maxima.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Quinoline Derivatives

| Electronic Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* (Band I) | ~310 - 320 | High |

| π→π* (Band II) | ~270 - 280 | Moderate |

Note: The values are representative for the quinoline chromophore. aanda.orgmdpi.com The exact λmax for this compound may differ slightly.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. libretexts.org

For this compound (C₁₀H₉NO), the calculated molecular weight is 159.18 g/mol . sigmaaldrich.comnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 159. The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure.

A primary and highly characteristic fragmentation pathway for this compound involves the loss of the hydroxymethyl group or parts of it. A significant peak would be expected at m/z 129, corresponding to the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) via a rearrangement, or at m/z 128 from the loss of the •CH₂OH radical (31 Da) followed by hydrogen abstraction. Another prominent fragment could arise from the loss of a hydrogen atom, leading to a peak at m/z 158. Further fragmentation of the stable quinoline ring system would lead to smaller, characteristic ions. nih.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Identity |

|---|---|---|

| 159 | [C₁₀H₉NO]⁺ | Molecular Ion (M⁺) |

| 158 | [C₁₀H₈NO]⁺ | [M-H]⁺ |

| 130 | [C₉H₈N]⁺ | [M-CHO]⁺ |

| 129 | [C₉H₇N]⁺ | [M-CH₂O]⁺ |

Note: Fragmentation patterns are predictions based on the general behavior of aromatic alcohols and quinoline derivatives. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

Crystal System and Space Group Determination

The crystal system and space group are fundamental properties of a crystalline solid, describing its symmetry. The crystal system classifies crystals based on their axial systems, while the space group provides a complete description of the symmetry of the crystal structure. For quinoline derivatives, a variety of crystal systems have been observed, with the monoclinic system being particularly common. rasayanjournal.co.in

For instance, the derivative (2-Chlorobenzo[h]quinolin-3-yl)methanol crystallizes in the monoclinic crystal system with the P2/c space group. conicet.gov.ar Another example, [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, also crystallizes in the monoclinic system, but with the P2₁/c space group. mdpi.com In a different case, a salt of a quinoline derivative, (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate, was found to crystallize in the I4₁/acd space group, which belongs to the tetragonal crystal system. iucr.org The determination of the crystal system and space group is the first and most crucial step in solving a crystal structure, as it defines the symmetry operations that can be applied to the asymmetric unit to generate the entire crystal lattice.

Table 1: Crystal System and Space Group for Selected Quinoline-Methanol Derivatives

| Compound | Crystal System | Space Group | Reference |

| (2-Chlorobenzo[h]quinolin-3-yl)methanol | Monoclinic | P2/c | conicet.gov.ar |

| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | Monoclinic | P2₁/c | mdpi.com |

| (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate | Tetragonal | I4₁/acd | iucr.org |

Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is solved, precise measurements of bond lengths, bond angles, and torsion angles can be obtained. This data provides a detailed picture of the molecule's geometry. Theoretical calculations, such as those using Density Functional Theory (DFT), can complement experimental data, although slight variations between calculated and experimental values are expected. ijpras.com

For quinoline derivatives, the bond lengths and angles are generally in good agreement with those observed in similar heterocyclic compounds. researchgate.net For example, in the quinoline ring, the C-N bond lengths and the various C-C bond lengths within the aromatic system are characteristic. The geometry around the methanol substituent is also of key interest.

The tables below present selected bond lengths and angles for a representative quinoline derivative, 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile, to illustrate the type of data obtained from crystallographic studies. researchgate.net

Table 2: Selected Bond Lengths for a Quinoline Derivative

| Bond | Length (Å) |

| Cl1–C1 | 1.7417 (17) |

| N1–C1 | 1.3081 (19) |

| N1–C5 | 1.3709 (19) |

| C9–C8 | 1.370 (2) |

| C8–C7 | 1.407 (2) |

| O2–C11 | 1.4067 (18) |

| Data for 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile researchgate.net |

Table 3: Selected Bond Angles for a Quinoline Derivative

| Atoms (A-B-C) | Angle (°) |

| N1-C1-Cl1 | 115.89 (12) |

| C2-C1-Cl1 | 119.99 (12) |

| C1-N1-C5 | 117.29 (13) |

| C4-C5-N1 | 123.13 (14) |

| C11-O2-H2 | 110.1 |

| Data for 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile researchgate.net |

Torsion angles are crucial for defining the conformation of the molecule. For instance, in (2-Chlorobenzo[h]quinolin-3-yl)methanol, the C—C—C—O torsion angles of -0.9 (2)° and -179.73 (13)° indicate a high degree of planarity for the non-hydrogen atoms. conicet.gov.ar

Analysis of Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions, though weaker than covalent bonds, are directional and play a critical role in the final crystal architecture. iucr.org For quinoline-methanol compounds, hydrogen bonding and π-π stacking are the most significant of these interactions. nih.govacs.org

The hydroxyl group of the methanol substituent and the nitrogen atom of the quinoline ring are key players in forming hydrogen bonds. Common hydrogen bonding motifs include O-H···N and O-H···O interactions, which can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netbohrium.com For example, in the crystal structure of (2-chloro-8-methoxyquinolin-3-yl)methanol monohydrate, molecules are linked by O—H···O and O—H···N hydrogen bonds. acs.org Weak C-H···O interactions can also contribute to the stability of the crystal packing. iucr.org

Computational Investigations of Quinolin 5 Ylmethanol and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of quinoline (B57606) derivatives. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and physicochemical properties of compounds. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311G(d), are performed to predict geometric parameters such as bond lengths and bond angles. ijpras.comscirp.org These calculations provide a detailed picture of the molecule's shape in its ground state. For instance, theoretical calculations for the parent quinoline molecule have been compared with experimental values, showing that while there can be slight variations, the DFT method is generally adequate for describing the geometry of such systems. ijpras.comkfupm.edu.sa The addition of substituents, like the methanol (B129727) group in quinolin-5-ylmethanol, can lead to significant changes in these geometric properties, which can be accurately modeled. ijpras.com

| Parameter | Calculated Value (Å or °) for Quinoline ijpras.com | Experimental Value (Å or °) ijpras.com |

|---|---|---|

| Bond Length N1-C2 | 1.318 Å | 1.393 Å |

| Bond Length C2-C3 | 1.418 Å | 1.365 Å |

| Bond Length C3-C4 | 1.375 Å | 1.427 Å |

| Bond Angle C2-C3-C4 | 118.65° | 117.8° |

| Bond Angle C3-C4-C10 | 119.36° | 121.4° |

| Bond Angle C2-N1-C9 | 117.69° | 117.5° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comnih.gov The LUMO is the innermost orbital with space to accept electrons, acting as an electron acceptor, and its energy relates to the electron affinity and electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. scirp.org For quinoline derivatives, DFT studies have calculated these energy values to predict their chemical behavior. scirp.orgekb.eg

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (B3LYP/6-31+G(d,p)) scirp.org | -6.646 | -1.816 | 4.83 |

| Designed Quinoline Derivative H1 ekb.eg | -0.24 | -0.11 | 0.13 |

| Designed Quinoline Derivative G1 ekb.eg | -0.22 | -0.08 | 0.14 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. mdpi.comresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using colors to represent different potential values. libretexts.org Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of most positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com Green and yellow denote regions of intermediate or near-zero potential. mdpi.com

For quinoline-based structures, MEP analysis reveals characteristic patterns. The nitrogen atom in the quinoline ring, due to its high electronegativity and lone pair of electrons, typically appears as a red or yellow region, indicating a site of negative potential that can act as a hydrogen bond acceptor. mdpi.com The hydrogen atoms, particularly any acidic protons on substituents like a hydroxyl group, are generally in blue regions, signifying positive potential. This information is critical for understanding non-covalent interactions, such as those involved in receptor binding. mdpi.comproteopedia.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. wikipedia.orgmpg.de It is a primary method for computationally predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comrsc.org The calculations provide key information about electronic transitions, including their excitation energies (which can be converted to absorption wavelengths, λ) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption. scirp.org

TD-DFT calculations on quinoline derivatives can accurately predict their absorption spectra, showing good agreement with experimental data. researchgate.net These studies help assign specific electronic transitions, such as n→π* or π→π*, to the observed absorption bands. For example, a study on the parent quinoline molecule calculated absorption wavelengths and oscillator strengths for its primary electronic transitions. scirp.org This type of analysis is essential for understanding the photophysical properties of compounds like this compound.

| Transition | Calculated Wavelength (λ) (nm) scirp.org | Excitation Energy (E) (eV) scirp.org | Oscillator Strength (f) scirp.org |

|---|---|---|---|

| S0 → S1 | 309.83 | 4.0020 | 0.0022 |

| S0 → S2 | 295.43 | 4.1970 | 0.0306 |

| S0 → S3 | 271.74 | 4.5627 | 0.0963 |

| S0 → S4 | 228.69 | 5.4215 | 0.0000 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a "computational microscope" that reveals how a molecule behaves, flexes, and interacts with its environment. This is particularly useful for conformational analysis, as it shows that molecules are not rigid structures but are in constant motion, adopting various conformations.

For flexible molecules like this compound, which has a rotatable hydroxymethyl group, MD simulations can explore the potential energy surface and identify preferred conformations in different environments, such as in a solvent or within a protein binding pocket. vulcanchem.com Studies on quinoline derivatives have used MD simulations to understand their dynamic behavior and stability, providing insights that are inaccessible through static, time-independent quantum calculations. nih.govdoi.org

Molecular Docking and Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scirp.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In a typical docking study involving a quinoline derivative like this compound, the compound is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. nih.gov The results identify the most likely binding pose and detail the specific intermolecular interactions responsible for stabilizing the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the protein. nih.gov Docking studies on quinoline analogs have successfully predicted their binding to various targets, such as enzymes and receptors, with results often correlating well with experimental activity. nih.goveurjchem.com

| Compound | Target Protein | Binding Affinity (kcal/mol) nih.gov | Key Interacting Residues nih.gov |

|---|---|---|---|

| Quinoline Stilbene Derivative (19) | E. coli DNA Gyrase B | -6.9 | ASP-73, GLY-77, ILE-78, PRO-79, ILE-94 |

| Quinoline Pinacol Derivative (24) | E. coli DNA Gyrase B | -7.1 | ASP-73, GLY-77, ILE-78, PRO-79, ILE-94 |

| Ciprofloxacin (Control) | E. coli DNA Gyrase B | -7.3 | ASP-73, GLY-77, ILE-78, PRO-79 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that the activity of a chemical is directly related to its molecular structure and physicochemical properties. scispace.com QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery and materials science. nih.govbohrium.com

The process of building a QSAR model involves several key steps:

Data Set Selection: A group of molecules with known biological activities (the training set) is selected. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. researchgate.net These can be categorized as constitutional, topological, geometrical, physicochemical, or electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Comparative Molecular Field Analysis (CoMFA), are used to create a mathematical equation linking the descriptors to the biological activity. imist.madovepress.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

While specific QSAR studies on this compound were not prominently found, extensive research on other quinoline derivatives highlights the utility of this approach. For instance, QSAR models have been successfully developed to predict the anticancer, antimalarial, and antibacterial activities of various quinoline analogs. bohrium.comnih.govwisdomlib.org These studies often identify key molecular features that govern the observed biological activity. For example, in studies on antimalarial quinoline-based derivatives, descriptors related to steric, electrostatic, and hydrophobic fields were found to be crucial for activity. nih.gov Similarly, QSAR studies on camptothecin, a quinoline alkaloid, have used constitutional and geometrical descriptors to model its anticancer activity. bohrium.com

These findings suggest that a QSAR model for this compound and its analogs could be developed to predict a specific biological activity. The descriptors used in such a model would depend on the activity being investigated but could include those commonly employed in quinoline derivative studies.

Table 1: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Examples | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of Rings | Overall size and basic composition of the molecule |

| Geometrical | Molecular Volume, Surface Area | Shape and accessibility for receptor binding |

| Physicochemical | LogP (Hydrophobicity), Molar Refractivity | Membrane permeability and ligand-receptor interactions |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity and electrostatic interactions |

| Topological | Connectivity Indices | Molecular branching and shape |

This table is illustrative and based on general QSAR principles and studies on quinoline derivatives.

By developing a robust QSAR model, researchers could virtually screen a library of this compound analogs, prioritizing the synthesis and experimental testing of only the most promising candidates.

Non-Linear Optical (NLO) Properties Prediction

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching, frequency conversion, and high-density data storage. nih.govbohrium.commdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, have emerged as promising candidates for NLO materials due to their high NLO responses, fast switching speeds, and synthetic tunability. bohrium.com The quinoline ring, being electron-deficient, can act as an excellent acceptor moiety in such systems. nih.govrsc.org

Computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of molecules before their synthesis. nih.govtandfonline.com Key parameters calculated in these studies include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). mdpi.com

HOMO-LUMO Energy Gap (E_gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap generally correlates with a larger NLO response. tandfonline.com

Computational studies on various quinoline derivatives have demonstrated that their NLO properties can be significantly enhanced through strategic molecular design. For example, creating push-pull systems by attaching electron-donating groups (like amino or carbazole) and extending the π-conjugated bridge connecting them to the quinoline acceptor leads to a substantial increase in the first hyperpolarizability (β). nih.govrsc.org This structural arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for high NLO response. bohrium.com

For this compound, the hydroxylmethyl group (-CH₂OH) is a weak electron-donating group. Its NLO properties could be significantly enhanced by replacing or modifying this group with stronger donors or by extending the π-system. DFT calculations can model these hypothetical analogs and predict their NLO response, guiding synthetic efforts toward molecules with optimized properties.

Table 2: Predicted NLO Properties of Illustrative Quinoline-Based Analogs from Computational Studies

| Compound | Description | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β_tot) (a.u.) |

| Q1 | Parent Quinoline-Carbazole (D-A) | ~3.8 | Moderate |

| Q1D2 | Q1 with additional acceptor and π-spacer (A-D-π-A) | ~2.8 | 23,885.90 |

| 6-amino-2-formyl-quinoline | Quinoline with donor (-NH₂) and acceptor (-CHO) | 4.23 | High |

Data sourced from studies on quinoline-carbazole and substituted quinoline derivatives. nih.govtandfonline.com The values are for illustrative purposes to show the effect of molecular design on NLO properties.

These studies reveal a clear structure-property relationship: decreasing the HOMO-LUMO gap and increasing the charge-transfer character of the molecule leads to a dramatic enhancement of the NLO response. tandfonline.com Therefore, computational prediction of NLO properties serves as an indispensable tool for the rational design of novel, high-performance optical materials based on the this compound scaffold.

Academic Research Applications and Biological Relevance of Quinolin 5 Ylmethanol Derivatives

Quinolin-5-ylmethanol as a Privileged Building Block in Medicinal Chemistry

The quinoline (B57606) moiety is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, offering a versatile and readily accessible scaffold for the design of novel therapeutic agents. tandfonline.comresearchgate.net this compound, in particular, serves as a crucial starting material or key intermediate in the synthesis of a wide array of biologically active compounds. slideshare.net Its structure allows for diverse chemical modifications, enabling the optimization of pharmacological properties. rsc.orgnih.gov The inherent druggability and well-established synthetic pathways associated with the quinoline core contribute to its prominent position in the development of new drugs. tandfonline.com Researchers continually explore new applications and modifications of quinoline derivatives to enhance their therapeutic efficacy and minimize side effects. researchgate.net

The strategic design of quinoline derivatives often involves molecular hybridization, where the quinoline scaffold is combined with other pharmacophores to create novel conjugates with enhanced biological activities. researchgate.net This approach has been successfully employed to develop compounds with a wide range of therapeutic applications.

Mechanistic Studies of Biological Activities

Anticancer Activity and Cellular Mechanisms

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of cellular mechanisms. arabjchem.orgresearchgate.net These compounds have been shown to be effective against a range of cancer cell lines, including those of the breast, colon, lung, and kidney. researchgate.net The antitumor effects of quinoline derivatives are often attributed to their ability to induce apoptosis, inhibit cell migration and angiogenesis, arrest the cell cycle, and modulate the responsiveness of nuclear receptors. researchgate.netresearchgate.netresearchgate.net

Tubulin Polymerization Inhibition: Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. researchgate.netrsc.org By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. rsc.orgpolyu.edu.hk For example, a series of quinoline-indole derivatives were designed as analogs of isocombretastatin A-4 (isoCA-4), a known tubulin inhibitor. Two compounds from this series, 27c and 34b , exhibited potent cytotoxicity against several cancer cell lines with IC50 values in the nanomolar range, comparable to the natural product combretastatin (B1194345) A-4 (CA-4). polyu.edu.hk Further studies revealed that these compounds effectively inhibited microtubule polymerization by binding to the colchicine site of tubulin. polyu.edu.hk Another study identified (2-(3,4,5-Trimethoxyphenyl)quinolin-4-yl)methanol (G10) and its analogue G13 as displaying good tubulin polymerization inhibitory activity and potent antiproliferative activity against various cancer cell lines. nih.gov

Cell Cycle Arrest, Apoptosis, and Angiogenesis: Quinoline derivatives can induce cell cycle arrest at different phases, preventing cancer cell proliferation. researchgate.netmdpi.com For instance, one study showed that a novel quinoline derivative, compound 4c , significantly induced cell cycle arrest in breast cancer cells at the G2/M phase. rsc.org This arrest is often a prelude to apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells. rsc.orgresearchgate.net The same study found that compound 4c also increased the population of apoptotic cells. rsc.org Furthermore, some quinoline derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. researchgate.netresearchgate.net

Table 1: Anticancer Mechanisms of Selected this compound Derivatives

| Compound | Mechanism of Action | Target Cell Line(s) | Reference |

|---|---|---|---|

| 27c and 34b | Tubulin polymerization inhibition (colchicine binding site) | K562, and others | polyu.edu.hk |

| G13 | Tubulin polymerization inhibition | HCT116, A549, MDA-MB-231 | nih.gov |

| Compound 4c | Tubulin polymerization inhibition, G2/M cell cycle arrest, Apoptosis induction | MDA-MB-231 | rsc.org |

| Indeno[1,2-c]quinoline derivative 18 | Dual Topoisomerase I & II inhibition | SAS, A549 | nih.gov |

| Compound 42 | EGFR inhibition | MCF-7 | nih.gov |

| Compound 82 | NQO1 inhibition | Various | nih.gov |

| Compound 128 | Cytotoxic effects, cell shrinkage | Hs578t, T47D, K562 | nih.gov |

| Compound 49 | Antiproliferative | HT29, MDA-MB231 | nih.gov |

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)

The quinoline scaffold is a fundamental component of many antimicrobial agents. nih.gov Derivatives of quinoline have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses. nih.govrsc.org

Antibacterial Activity: Quinolone antibiotics, a well-known class of antibacterial agents, feature the quinoline ring system. mdpi.com The antibacterial action of many quinoline derivatives stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. mdpi.com For example, a study on quinoline-5-sulfonamide (B3425427) derivatives found that 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates. mdpi.com Another report highlighted that a carbothioamide-based quinoline motif, compound 27 , showed significant antibacterial activity against P. aeruginosa. rsc.org

Antifungal Activity: Several quinoline derivatives have shown promising antifungal properties. nih.gov For instance, 5,7-dichloro- and 5,7-dibromo derivatives of quinoline have been reported to have significant fungicidal activities. rsc.org Additionally, a 2-chlorophenyl-substituted quinoline derivative (compound 53 ) and a 4-bromophenyl-substituted derivative (compound 54 ) displayed outstanding growth inhibitory potential against A. clavatus, surpassing the efficacy of the standard antifungal drug griseofulvin. rsc.org

Antiviral Activity: The antiviral potential of quinoline derivatives has been investigated against a range of viruses. nih.govrsc.org A study on novel quinoline derivatives identified several compounds with potent activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov Specifically, compound 1g showed a high selective index against RSV, making it a promising candidate for further development. nih.gov Another compound, 1ae , was found to be significantly more potent than the reference drug ribavirin (B1680618) against IAV, inhibiting the virus's transcription and replication cycle at an early stage. nih.gov The antiviral mechanisms of quinoline derivatives can be diverse, including the inhibition of viral enzymes and interference with viral replication processes. nih.govrsc.org

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Activity | Target Organism(s) | Mechanism/Finding | Reference |

|---|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Antibacterial | MRSA | Significant activity against resistant strains. | mdpi.com |

| Compound 27 | Antibacterial | P. aeruginosa | Carbothioamide-based quinoline motif. | rsc.org |

| 5,7-dichloro- and 5,7-dibromo derivatives | Antifungal | Not specified | Significant fungicidal activities. | rsc.org |

| Compound 53 | Antifungal | A. clavatus | MIC of 12.5 µg/mL. | rsc.org |

| Compound 54 | Antifungal | A. clavatus | MIC of 50 µg/mL. | rsc.org |

| Compound 1g | Antiviral | RSV | High selective index (673.06). | nih.gov |

| Compound 1ae | Antiviral | IAV | 8.2-fold more potent than ribavirin. | nih.gov |

Anti-inflammatory Pathways

Quinoline derivatives have emerged as a promising class of anti-inflammatory agents, targeting various pathways involved in the inflammatory response. nih.govnih.gov Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes. tbzmed.ac.ir

Research has shown that quinoline-based compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins (B1171923) that mediate inflammation. nih.govtbzmed.ac.ir For example, a study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, compound 5 , demonstrated its anti-inflammatory effect through the inhibition of the cyclooxygenase pathway, confirmed by a significant reduction in serum levels of COX-2 and nitric oxide (NO) in animal models. tbzmed.ac.ir

Furthermore, quinoline derivatives have been investigated as inhibitors of other important inflammatory targets, including phosphodiesterase 4 (PDE4), tumor necrosis factor-α converting enzyme (TACE), and transient receptor potential vanilloid 1 (TRPV1). nih.govnih.gov The specific pharmacological activity and target selectivity of these derivatives are highly dependent on the nature and position of the substituents on the quinoline ring. For instance, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX-inhibition. nih.gov The anti-inflammatory effects of some quinoline derivatives have also been linked to the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. tbzmed.ac.irresearchgate.net

Antimalarial Mode of Action

Quinoline-containing compounds, such as quinine (B1679958) and chloroquine, have been mainstays in the treatment of malaria for decades. nih.govscilit.com The primary mechanism of action for many quinoline antimalarials is thought to be the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.gov

During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. uct.ac.za Chloroquine, a dibasic drug, accumulates to high concentrations in the acidic food vacuole of the parasite and is believed to inhibit this polymerization process, leading to a buildup of toxic heme and parasite death. nih.govnih.gov

The more lipophilic quinolinemethanol drugs, like quinine and mefloquine (B1676156), are not concentrated as extensively in the food vacuole and may have alternative or additional sites of action. nih.govnih.gov It has been speculated that these drugs bind to high-density lipoproteins in the serum and are delivered to the erythrocytes, where they interact with a membrane protein called stomatin before being transferred to the intracellular parasite. nih.gov The final targets of quinine and mefloquine are not fully characterized but may include parasite proteins. nih.gov Some studies also suggest that quinine inhibits nucleic acid and protein synthesis, as well as glycolysis in P. falciparum. wikipedia.org

Antiprotozoal Activity

Beyond malaria, quinoline derivatives have shown efficacy against a range of other protozoan parasites, including Leishmania and Trypanosoma species. nih.govrsc.orgtandfonline.com The mechanisms underlying their antiprotozoal activity are varied and can involve targeting specific parasite pathways or inducing cellular stress.

In the context of leishmaniasis, some quinoline derivatives have been shown to induce mitochondrial oxidative stress in the parasite. nih.gov For example, a study on novel quinoline derivatives found that QuinDer1 was a potent and selective antileishmanial agent that caused high levels of reactive oxygen species (ROS) generation in Leishmania amazonensis promastigotes, leading to parasite death. nih.gov Another study investigating synthetic analogs of a naturally occurring quinolone alkaloid found that compound 2 stimulated oxidative breakdown in macrophages, while compound 8 selectively induced apoptosis of infected macrophages and caused ultrastructural alterations in the intracellular parasite. nih.gov

Against Trypanosoma brucei, the causative agent of African trypanosomiasis, certain quinoline derivatives have demonstrated potent activity. A study on 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives identified quinazoline 3h as a potent trypanocidal candidate with a high selectivity index. tandfonline.com The antiprotozoal activity of some quinolones is also thought to involve bioactivation by type 1 nitroreductase within the parasite. mdpi.com

Table 3: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Activity | Target Organism(s) | Mechanism/Finding | Reference |

|---|---|---|---|---|

| QuinDer1 | Antileishmanial | Leishmania amazonensis, L. braziliensis | Induces mitochondrial oxidative stress. | nih.gov |

| Compound 2 | Antileishmanial | Leishmania (Viannia) panamensis | Stimulated oxidative breakdown in macrophages. | nih.gov |

| Compound 8 | Antileishmanial | Leishmania (Viannia) panamensis | Selectively induced apoptosis of infected macrophages. | nih.gov |

| Quinazoline 3h | Antitrypanosomal | Trypanosoma brucei brucei | High selectivity index of 43. | tandfonline.com |

| Quinoline-hydrazone hybrids 35 and 36 | Antileishmanial | Not specified | Potent with high efficacy. | rsc.org |

Anti-HIV Activity

The quinoline scaffold, a core component of this compound, is a recognized "privileged structure" in medicinal chemistry, known for its presence in a wide array of bioactive compounds. This includes agents developed to combat the human immunodeficiency virus (HIV). nih.gov While research may not always pinpoint this compound as the direct parent compound, the broader family of quinolone and quinoline derivatives has been a significant focus of anti-HIV research for decades. nih.gov These compounds have shown potential in vitro and in vivo anti-HIV properties. nih.gov A notable success story is the FDA-approved drug elvitegravir, a 4-quinolone derivative used in the treatment of HIV, which underscores the potential of the quinoline core in developing effective antiretroviral therapies. nih.gov The ongoing global health challenge posed by HIV, especially with the rise of drug-resistant strains, necessitates the continued exploration and development of new therapeutic candidates, and quinoline derivatives remain a promising area of investigation. nih.gov

DNA Binding and Intercalation Studies

The planar aromatic structure of the quinoline ring is fundamental to the ability of its derivatives to interact with DNA. mdpi.com One of the primary mechanisms of this interaction is intercalation, where the flat quinoline molecule inserts itself between the base pairs of the DNA double helix. mdpi.comrsc.org This action can lead to significant changes in DNA's spatial conformation, including unwinding and lengthening, which disrupts critical cellular processes like DNA replication and transcription, ultimately potentially causing cell death. mdpi.com

Studies have demonstrated that quinoline derivatives can act as potent DNA intercalators. mdpi.com For instance, certain polyamine conjugates featuring a quinoline ring have been shown to displace ethidium (B1194527) bromide—a well-known intercalating agent—from DNA, indicating a strong intercalative binding mode. mdpi.com The efficiency of this binding is often influenced by factors such as the length and nature of side chains attached to the quinoline core. mdpi.comrsc.org These interactions are not only crucial for potential anticancer applications but also for antimicrobial effects, where interference with bacterial DNA synthesis can lead to cell death.

Inhibition of Specific Biological Targets (e.g., kinases, topoisomerases, P-glycoprotein)

Derivatives of this compound have been investigated as inhibitors of several key biological targets implicated in disease, particularly in cancer.

Kinase Inhibition: Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a common feature of cancer. The quinoline scaffold is found in numerous clinically approved kinase inhibitors. researchgate.netgoogle.com Research has explored quinoline derivatives for their ability to target these enzymes, thereby blocking signaling pathways that promote tumor growth.

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topological state of DNA. nih.gov The ability of quinoline derivatives to intercalate into DNA makes them potential inhibitors of topoisomerase II. researchgate.netnih.gov By stabilizing the complex between the enzyme and DNA, these compounds can lead to double-strand breaks that trigger programmed cell death (apoptosis). nih.gov

P-glycoprotein (P-gp) Inhibition: P-glycoprotein is a transport protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR), a major obstacle in cancer treatment. nih.govsemanticscholar.org Several novel quinoline derivatives have been designed and synthesized to act as P-gp inhibitors. nih.govsemanticscholar.org Studies have shown that some of these compounds can effectively reverse MDR by blocking the efflux function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. researchgate.netnih.gov For example, the alcoholic quinoline derivatives 5a and 5b were found to be potent inhibitors of P-gp, with activity stronger than the reference drug verapamil. semanticscholar.org

| Compound | Target | Effect | Significance |

| YS-7a | P-glycoprotein | Reverses multidrug resistance in vitro and in vivo. nih.gov | Potential to enhance efficacy of chemotherapy. nih.gov |

| Derivative 5b | P-glycoprotein | 2.1-fold stronger inhibition than verapamil. semanticscholar.org | Potent reversal of P-gp mediated drug efflux. semanticscholar.org |

| Indolo[2,3-b]quinolines | Topoisomerase II | Inhibition of enzyme activity through DNA intercalation. nih.gov | Cytotoxic activity against cancer cells. nih.gov |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of quinoline derivatives. These investigations involve systematically altering the chemical structure to understand how specific molecular features influence biological activity. nih.gov

For antiproliferative agents, SAR studies have provided key insights. For instance, analysis of a series of quinoline derivatives revealed that:

A large, bulky substituent at the 7-position of the quinoline ring can be beneficial for activity. nih.gov

The presence of an amino side chain at the 4-position often enhances antiproliferative effects. nih.gov

The length of this amino side chain is critical, with a two-carbon linker often being optimal. nih.gov

In the context of P-gp inhibition, SAR is also crucial. The development of quinoline-based MDR reversal agents involves modifying different parts of the molecule to improve potency and reduce toxicity. nih.gov These studies help in designing compounds that can effectively bind to and inhibit the transporter protein. nih.gov Similarly, for anti-HIV agents, SAR provides a framework for modifying quinoline structures to enhance their inhibitory activity against viral targets. nih.gov

Role in Catalysis (e.g., Ligand Precursors)

Beyond its biological applications, this compound and its derivatives are valuable as precursors for ligands in the field of catalysis. The nitrogen atom of the quinoline ring and the oxygen from the methanol (B129727) group can coordinate with metal ions, enabling these molecules to function as bidentate ligands. This coordination is the basis for forming metal complexes that can catalyze a wide range of organic reactions. The catalytic properties of these metal complexes can be precisely tuned by modifying the quinoline ligand, for instance, by adding different substituents to the ring. This allows for the control of the catalyst's activity and selectivity in processes like oxidation, reduction, and the formation of carbon-carbon bonds.

Potential in Materials Science and Specialty Chemical Development